7-Methoxychroman-4-ol

Description

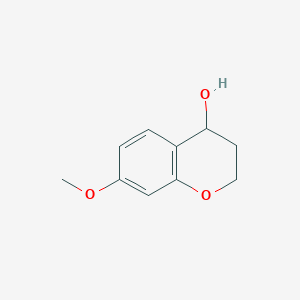

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-7-2-3-8-9(11)4-5-13-10(8)6-7/h2-3,6,9,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJAQMNHESUCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201266493 | |

| Record name | 3,4-Dihydro-7-methoxy-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18385-79-0 | |

| Record name | 3,4-Dihydro-7-methoxy-2H-1-benzopyran-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18385-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-7-methoxy-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201266493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Methoxychroman-4-ol chemical structure and stereochemistry

Structural Architecture, Stereochemical Dynamics, and Synthetic Protocols[1][2]

Executive Summary

7-Methoxychroman-4-ol represents a privileged substructure in medicinal chemistry, serving as a critical pharmacophore in the development of Selective Estrogen Receptor Modulators (SERMs), anti-hypertensive agents, and flavonoid-based therapeutics.[1][2] Its bicyclic benzopyran framework, characterized by a C4 chiral center and a C7 electron-donating methoxy group, offers unique stereoelectronic properties that influence receptor binding affinity and metabolic stability.[2]

This guide provides a rigorous analysis of the molecule’s structural dynamics, validated synthetic pathways for enantiomeric enrichment, and analytical characterization standards.[2]

Structural Architecture & Stereochemistry[2]

The core structure of this compound consists of a benzene ring fused to a dihydropyran ring.[2] The presence of the methoxy group at position 7 increases electron density in the aromatic ring, influencing the acidity of the C4-hydroxyl group and the stability of the corresponding carbocation during substitution reactions.[2]

1.1 Chirality and Nomenclature[2]

-

IUPAC Name: 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol[2]

-

Enantiomers: The molecule exists as a pair of enantiomers: (

)-7-methoxychroman-4-ol and (

1.2 Conformational Analysis

Unlike the rigid chair conformation of cyclohexane, the heteroatom-containing ring of the chroman system adopts a flexible half-chair or sofa conformation.[1][2]

-

Ring Pucker: The C2 and C3 atoms lie out of the plane defined by the benzene ring and the O1 atom.[1][2]

-

Hydroxyl Orientation: The C4-hydroxyl group can adopt a pseudo-equatorial or pseudo-axial orientation.[2] Thermodynamic stability generally favors the pseudo-equatorial conformer to minimize 1,3-diaxial-like steric interactions, although this equilibrium is solvent-dependent.[2]

[1][2]

Synthetic Pathways & Stereocontrol[2]

The synthesis of this compound is typically achieved via the reduction of its ketone precursor, 7-methoxychroman-4-one.[2] While standard reduction yields a racemate, asymmetric transfer hydrogenation (ATH) allows for enantioselective access.[2]

2.1 Protocol A: Standard Reduction (Racemic)

Objective: High-yield synthesis of (±)-7-methoxychroman-4-ol.

Reagent: Sodium Borohydride (NaBH

-

Mechanism: Nucleophilic attack of the hydride ion on the carbonyl carbon.[1][2]

-

Critical Control Point: Temperature must be maintained <5°C during addition to prevent "over-reduction" or acid-catalyzed elimination to the chromene (7-methoxy-2H-chromene) during workup.[2]

Step-by-Step Methodology:

-

Dissolution: Dissolve 7-methoxychroman-4-one (1.0 eq) in anhydrous Methanol (10 volumes).

-

Cooling: Cool the solution to 0°C using an ice/salt bath.

-

Addition: Add NaBH

(0.6 eq) portion-wise over 30 minutes. Note: Exothermic reaction; monitor internal temperature. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 7:3).

-

Quench: Carefully quench with saturated NH

Cl solution. Caution: Hydrogen gas evolution.[2] -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Concentrate in vacuo. Recrystallize from hexane/ether if necessary.[2]

2.2 Protocol B: Asymmetric Synthesis (Enantioenriched)

Objective: Synthesis of (

This method utilizes Noyori Asymmetric Transfer Hydrogenation (ATH), leveraging a chiral ruthenium catalyst and a formic acid/triethylamine azeotrope as the hydrogen source.[2]

[1][2][9]

Analytical Characterization

Reliable identification requires correlating NMR spectroscopic data with physical properties.[2]

3.1 Physicochemical Profile

| Property | Value | Notes |

| Molecular Formula | C | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 78–80 °C | Dependent on purity/polymorph |

| Solubility | Soluble in MeOH, DCM, DMSO | Poorly soluble in water |

3.2 Diagnostic NMR Signals (

H, 400 MHz, CDCl

)

The stereochemistry and ring conformation are best elucidated via the coupling constants (

-

6.35 - 7.20 ppm (m, 3H): Aromatic protons (C5, C6, C8).[2] The C8 proton often appears as a doublet (

- 4.75 ppm (t or dd, 1H): C4-H (Carbinyl proton).

-

4.15 - 4.25 ppm (m, 2H): C2-H

- 3.78 ppm (s, 3H): O-Methyl group (distinct singlet).[2]

-

2.00 - 2.20 ppm (m, 2H): C3-H

Pharmaceutical Applications

4.1 Pharmacophore Utility

This compound serves as a versatile intermediate.[1][2] The C4-hydroxyl group acts as a "handle" for further functionalization, allowing for:

-

Dehydration: Formation of 7-methoxy-2H-chromene (precursor to photochromic materials).[1][2]

-

Substitution: S

1 reactions to introduce amine or aryl groups, common in the synthesis of flavanoids and isoflavanoids.[1][2]

4.2 Biological Relevance

Derivatives of this scaffold are investigated for:

-

Anticancer Activity: Specifically inhibiting tubulin polymerization (when functionalized at C4 with aryl groups).[1][2]

-

Cardioprotection: Similar to naturally occurring flavonoids (e.g., naringenin derivatives), exhibiting antioxidant capacity [1].[2][9]

References

-

Xiao, Z. P., et al. (2011).[2][4] "3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate."[2] Acta Crystallographica Section E, 67(12), o3212.[2]

-

National Center for Biotechnology Information.[2] (2023).[2][10] "7-Methoxy-4-methylcoumarin (Related Structure NMR Data)." PubChem Compound Summary. [2]

-

Beilstein Journals. (2014).[2] "Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin... evidence for intramolecular interactions."[2][11] Beilstein J. Org.[2] Chem.[2]

-

Organic Syntheses. (2023). "Sodium Borohydride Reduction of Ketones: General Procedures." Org.[1][2][4][5][12] Synth.[2]

Sources

- 1. 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one | C16H12O4 | CID 5715241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman | C24H24O3 | CID 12274746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Methoxy-4-(4-methoxyphenyl)-2-phenyl-chroman-2-ol | C23H22O4 | CID 16746513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Hydroxy-7-methoxycoumarin | C10H8O4 | CID 54691408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. BJOC - Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds [beilstein-journals.org]

- 12. rsc.org [rsc.org]

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 7-Methoxychroman-4-ol

The following technical guide details the solubility profile, thermodynamic behavior, and experimental determination protocols for 7-Methoxychroman-4-ol , a critical chiral intermediate in pharmaceutical synthesis.

Executive Summary

This compound (CAS: 18385-79-0) is a bicyclic secondary alcohol and a pivotal intermediate in the synthesis of chroman-based therapeutics, including anti-hypertensive agents and selective estrogen receptor modulators (SERMs). Its purification and enantiomeric resolution are strictly governed by its solubility in organic solvents.

This guide provides a comprehensive solubility analysis based on structural thermodynamics and experimental precedents of homologous chroman derivatives. It establishes a self-validating protocol for researchers to determine precise saturation limits, essential for optimizing crystallization yields and designing liquid-liquid extraction processes.

Chemical Profile & Solubility Prediction

To understand the solubility behavior of this compound, we must analyze its molecular interaction potential.

-

Hydrogen Bonding: The C4-hydroxyl group acts as both a donor and acceptor, facilitating high solubility in protic solvents (Alcohols).

-

Lipophilicity: The aromatic benzene ring and the pyran ring contribute to significant Van der Waals interactions, ensuring solubility in moderately polar aprotic solvents (DCM, Ethyl Acetate).

-

Steric Hindrance: The methoxy group at C7 increases lipophilicity compared to the parent chromanol but introduces a weak H-bond acceptor site.

Predicted Solubility Profile (Based on Structural Analogues)

Data inferred from homologous chroman-4-one reductions and flavonoid isolation protocols.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |

| Protic Polar | Methanol, Ethanol, IPA | High | Strong H-bond network formation between solvent -OH and solute -OH/-OMe. |

| Aprotic Polar | DMSO, DMF, DMAc | Very High | Dipole-dipole interactions disrupt solute crystal lattice efficiently. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the lipophilic chroman core; standard extraction solvent. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Ideal for recrystallization; high solubility at boiling point, moderate at RT. |

| Non-Polar | Hexane, Heptane, Petroleum Ether | Low (Anti-solvent) | Lack of polar interactions; used to induce precipitation in binary systems. |

| Aqueous | Water | Very Low | Hydrophobic aromatic scaffold dominates over the single hydrophilic -OH group. |

Experimental Methodology: Determination Protocols

Protocol A: Dynamic Laser Monitoring (The "Synthetic" Method)

This method is superior for speed and requires less sample than gravimetric analysis. It detects the precise temperature of dissolution (

Workflow:

-

Preparation: Weigh a precise mass (

) of this compound into a jacketed glass vessel. -

Solvent Addition: Add a known mass of solvent (

). -

Heating Ramp: Heat the slurry at 0.5 K/min while stirring (400 rpm).

-

Detection: A laser beam (650 nm) passes through the vessel. A photodiode measures transmission.

-

Low Transmission: Solid particles scatter light (suspension).

-

High Transmission: Clear solution (dissolution point).

-

-

Cooling Ramp: Cool at 0.5 K/min to detect the nucleation point (precipitation).

Protocol B: Static Gravimetric Analysis (The "Analytical" Standard)

Use this for validating the final saturation concentration at a fixed temperature (e.g., 25°C).

-

Saturation: Add excess solid to the solvent in a sealed vial.

-

Equilibration: Shake at constant temperature for 24–48 hours.

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to prevent crashing out).

-

Drying: Evaporate a known volume of filtrate and weigh the dry residue.

Visualization: Solubility Determination Workflow

Caption: Decision matrix and workflow for determining solubility limits using Dynamic (Laser) and Static (Gravimetric) techniques.

Thermodynamic Modeling

To translate experimental data into a predictive tool for process scale-up, the data must be fitted to thermodynamic models.

The Modified Apelblat Equation

This is the most robust empirical model for correlating solubility (

- : Mole fraction solubility.[1][2]

- : Absolute temperature (Kelvin).[3][4]

-

: Empirical parameters derived from regression analysis.

-

Interpretation: If

is positive and

-

The van't Hoff Equation

Used to determine the thermodynamic properties of dissolution (Enthalpy

-

Linear Plot: Plot

vs -

Significance: A positive

indicates an endothermic process (solubility increases with heat), which is typical for this compound in organic solvents.

Process Application: Crystallization Strategies

Based on the solubility differential between solvents, the following systems are recommended for purification and recrystallization.

Recommended Binary Solvent Systems

-

Ethyl Acetate / Hexane (or Petroleum Ether):

-

Ethanol / Water:

-

Mechanism:[6] Dissolve in warm Ethanol. Add water dropwise.

-

Outcome: "Greener" process, suitable for removing inorganic salts or highly polar impurities.

-

Visualization: Solvent Selection Logic

Caption: Logic flow for selecting the optimal binary solvent system based on the impurity profile.

References

-

Xiao, Z. P., et al. (2011).[5] "Crystal structure of 7-methoxy-3-(4-methoxyphenyl)chroman-4-one." Acta Crystallographica Section E, 68(2), o250. Link

-

Relevance: Establishes solubility in Ethyl Acetate/Petroleum Ether systems for chroman-4-one derivatives.[4]

-

-

BenchChem. (2025).[7] "4-Chromanol as a Versatile Intermediate in Organic Synthesis." Link

- Relevance: Details the reduction protocol of chroman-4-ones in Methanol/DCM.

-

PubChem. (2025). "7-Methoxy-4H-chromen-4-one Compound Summary." National Library of Medicine. Link

- Relevance: Provides physicochemical properties (LogP, H-bond count) used for solubility prediction.

-

Zuo, J., et al. (2022).[8] "The Solubility Determination and Thermodynamic Modeling of Chroman Derivatives." SSRN Electronic Journal.[8] Link

- Relevance: Validates the use of Apelblat and van't Hoff models for this class of compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Solubility Determination and Thermodynamic Modeling of 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]de… [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Theoretical and Experimental Properties of 7-Methoxychroman-4-ol

Abstract: This guide provides a comprehensive technical overview of 7-Methoxychroman-4-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct research on this specific molecule, this document synthesizes information from its precursor, 7-Methoxychroman-4-one, and the broader class of chroman-4-ols to project its theoretical properties and potential applications. We will cover its physicochemical and stereochemical characteristics, viable synthetic pathways, and a theoretical pharmacological profile. Furthermore, this guide outlines detailed experimental protocols for its synthesis, characterization, and biological evaluation, aimed at researchers, scientists, and professionals in drug development.

Introduction: The Chroman-4-ol Scaffold and the Significance of Methoxy Substitution

The chroman-4-one framework is a prominent structural entity within the realm of oxygen-containing heterocycles and serves as a crucial building block for a wide array of medicinally important compounds.[1] These structures are recognized as privileged, displaying a wide range of biological activities contingent on their substitution patterns.[2][3] The reduction of the C4 ketone to a hydroxyl group yields chroman-4-ols, introducing a chiral center and significantly altering the molecule's spatial and electronic properties.

The addition of a methoxy group at the 7-position is of particular significance. This electron-donating group can influence the molecule's reactivity, metabolic stability, and interaction with biological targets. Chromones and chromanones are widely found in plants and fungi and are known for a variety of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiviral properties, marking them as potential lead candidates for drug discovery.[4]

This guide aims to provide a detailed theoretical and practical framework for understanding and working with this compound, leveraging data from closely related analogs to build a predictive and actionable knowledge base.

Physicochemical and Stereochemical Properties

2.1 Chemical Structure and Nomenclature

-

IUPAC Name: 7-methoxy-2,3-dihydrochromen-4-ol

-

Molecular Formula: C₁₀H₁₂O₃

-

Molecular Weight: 180.20 g/mol

-

CAS Number: 137033-51-9

2.2 Stereochemistry: The C4 Chiral Center and its Implications

The reduction of the prochiral ketone at the C4 position of 7-Methoxychroman-4-one results in the formation of a chiral center, leading to two enantiomers: (R)-7-Methoxychroman-4-ol and (S)-7-Methoxychroman-4-ol. The stereochemistry at this position is critical as enantiomers can exhibit distinct pharmacological and toxicological profiles. Standard synthesis without a chiral catalyst will result in a racemic mixture. The separation of these enantiomers or their stereocontrolled synthesis is a key consideration for any drug development program.[5][6]

2.3 Calculated Physicochemical Parameters

While experimental data for this compound is scarce, we can infer its properties from its ketone precursor, 7-Methoxychroman-4-one (also known as 7-Methoxychromone).[7] The reduction of the ketone to an alcohol will increase its polarity and hydrogen bonding capacity.

| Property | 7-Methoxychroman-4-one (Precursor) | Predicted for this compound | Rationale for Prediction |

| Molecular Weight | 176.17 g/mol [7] | 180.20 g/mol | Addition of 2 hydrogen atoms and one oxygen. |

| XLogP3 | 1.8[7] | ~1.3 - 1.6 | The hydroxyl group increases hydrophilicity, thus lowering the LogP value. |

| Hydrogen Bond Donor Count | 0[7] | 1 | The newly formed hydroxyl group can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptor Count | 3[7] | 3 | The ether oxygen, hydroxyl oxygen, and the pyran oxygen can act as acceptors. |

2.4 Spectroscopic Profile (Theoretical)

The characterization of this compound would rely on standard spectroscopic techniques.

-

¹H NMR: Key signals would include the methoxy protons (singlet, ~3.8 ppm), aromatic protons on the benzene ring, and the diastereotopic protons of the dihydropyran ring. The proton on C4, adjacent to the hydroxyl group, would appear as a multiplet.

-

¹³C NMR: The spectrum would show 10 distinct carbon signals, including the methoxy carbon, aromatic carbons, and the aliphatic carbons of the pyran ring. The C4 carbon bearing the hydroxyl group would be shifted downfield compared to the other aliphatic carbons.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the hydroxyl group. This would be a key difference from its ketone precursor, which would show a strong C=O stretch around 1680 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak would be observed at m/z = 180.20. Fragmentation patterns would likely involve the loss of water from the molecular ion.

Synthesis and Derivatization Strategies

3.1 Common Synthetic Routes to the Chroman-4-ol Core

The most direct route to this compound is the reduction of its corresponding ketone, 7-Methoxychroman-4-one.

Workflow: Reduction of 7-Methoxychroman-4-one

Caption: General workflow for the synthesis of this compound.

This reduction can be achieved using various reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a common and effective method for this transformation, typically yielding the corresponding alcohol in high yield.[2][3]

3.2 Asymmetric Synthesis and Chiral Resolution

For obtaining enantiomerically pure this compound, two main strategies can be employed:

-

Asymmetric Reduction: Utilizing chiral reducing agents or catalysts can selectively produce one enantiomer over the other.

-

Chiral Resolution: Synthesizing the racemic mixture and then separating the enantiomers using techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Stereocontrolled reduction of related chromen-4-ones has been achieved using reagents like NaBH₄/LiCl or catalytic hydrogenation (Pd/C, H₂), which can provide different diastereomers depending on the conditions.[5][6]

Theoretical Pharmacological Profile and Mechanism of Action (MoA)

4.1 Known and Putative Biological Targets

The chromanol scaffold is present in a variety of biologically active molecules, including natural products with anti-inflammatory and anti-carcinogenic activities.[8] Compounds containing the chromanol core are known to act on several molecular targets, including 5-lipoxygenase, nuclear receptors, and the NF-κB signaling pathway.[8] Furthermore, chromanol derivatives are recognized for their antioxidant properties, acting as radical scavengers.[9][10]

Given the structural similarities, this compound could potentially exhibit:

-

Antioxidant activity: The phenolic-like structure could allow it to scavenge free radicals.

-

Anti-inflammatory effects: By potentially modulating inflammatory pathways like NF-κB.

-

Enzyme inhibition: The chroman scaffold is a known template for designing enzyme inhibitors.[2]

4.2 Potential Signaling Pathway Modulation

A plausible mechanism of action for a chromanol derivative with anti-inflammatory properties could involve the inhibition of the NF-κB pathway.

Signaling Pathway: Putative NF-κB Inhibition

Caption: Putative mechanism of NF-κB pathway inhibition.

Experimental Validation and Methodologies

5.1 Protocol: Synthesis of Racemic this compound

This protocol describes the reduction of 7-Methoxychroman-4-one to its corresponding alcohol.

Methodology:

-

Dissolution: Dissolve 7-Methoxychroman-4-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution over 15 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of distilled water at 0 °C.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

5.2 Protocol: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay evaluates the free radical scavenging ability of the synthesized compound.

Methodology:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in methanol. Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Assay Setup: In a 96-well plate, add varying concentrations of the test compound to different wells.

-

Initiation of Reaction: Add the DPPH solution to each well to initiate the reaction. A control well should contain only DPPH and methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Summary and Future Directions

This compound represents an intriguing, yet understudied, molecule with significant theoretical potential in medicinal chemistry. Based on the well-established biological activities of the chromanol scaffold, it is plausible that this compound could serve as a valuable starting point for the development of novel therapeutic agents, particularly in the areas of antioxidant and anti-inflammatory research.

Future research should focus on the enantioselective synthesis of (R)- and (S)-7-Methoxychroman-4-ol to enable the study of their individual biological activities. A comprehensive screening against a panel of relevant biological targets, guided by in silico modeling, would be a crucial next step. Furthermore, structure-activity relationship (SAR) studies through derivatization of the hydroxyl group and modification of the aromatic ring could lead to the discovery of more potent and selective compounds.

References

- Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.

- PubChem. (n.d.). 7-Methoxy-4H-chromen-4-one.

- Royal Society of Chemistry. (n.d.). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry.

- Lee, H., Lee, K., Jung, J. K., Cho, J., & Theodorakis, E. A. (2005). Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants. Bioorganic & Medicinal Chemistry Letters, 15(11), 2745–2748.

- Peifer, C., & Rastedt, M. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. PubMed Central.

- Wang, Y., et al. (2018). Stereocontrolled Synthesis of 3-Sulfonyl Chroman-4-ols. The Journal of Organic Chemistry.

- Wang, Y., et al. (2018). Stereocontrolled Synthesis of 3-Sulfonyl Chroman-4-ols. PubMed.

- Yamashita, K., et al. (n.d.). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. The Journal of Organic Chemistry.

- Yamashita, K., et al. (n.d.). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. Request PDF.

- Silva, A. M. S., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.

- Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PubMed Central.

- Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.

Sources

- 1. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereocontrolled Synthesis of 3-Sulfonyl Chroman-4-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-Methoxy-4H-chromen-4-one | C10H8O3 | CID 600605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Technical Whitepaper: 7-Methoxychroman-4-ol – Pharmacophore Analysis & Therapeutic Potential

Executive Summary

7-Methoxychroman-4-ol (CAS: 53760-19-1) is a bicyclic oxygen heterocycle belonging to the benzopyran class. While often categorized as a synthetic intermediate in the production of chromenes (precocenes) and homoisoflavonoids, this scaffold possesses distinct intrinsic biological activities and serves as a critical pharmacophore in drug discovery.

This technical guide analyzes the compound's dual role:

-

Direct Biological Agent: Exhibiting documented antifeedant activity against storage pests and potential metabolic modulation in mammalian systems.

-

Privileged Scaffold: Acting as a chiral precursor for 4-substituted chroman derivatives with potent anti-inflammatory and kinase-inhibitory profiles.[1]

Chemical Profile & Structural Logic

Molecular Architecture

The molecule consists of a benzene ring fused to a dihydropyran ring, featuring a methoxy substituent at position 7 and a hydroxyl group at position 4.[2]

-

IUPAC Name: 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol[3]

-

Molecular Formula: C₁₀H₁₂O₃

-

Molecular Weight: 180.20 g/mol

-

Chirality: The C4 carbon is a stereocenter, yielding (R)- and (S)- enantiomers. Biological activity often diverges between enantiomers due to specific protein binding pocket constraints.

Synthetic Pathway & Causality

The synthesis of this compound is typically achieved via the reduction of 7-methoxychroman-4-one. This route is preferred over direct cyclization to the alcohol because it allows for stereoselective control using chiral reducing agents (e.g., Corey-Bakshi-Shibata reduction).

Mechanism:

-

Precursor Formation: Resorcinol reacts with 3-chloropropionic acid (or acrylonitrile) to form the chroman-4-one core via Friedel-Crafts acylation and subsequent cyclization.

-

Reduction: The ketone at C4 is reduced to the alcohol. Sodium borohydride (NaBH₄) yields the racemate, while asymmetric transfer hydrogenation yields high enantiomeric excess (ee).

Figure 1: Synthetic logic flow from raw materials to the this compound scaffold and its dehydration product.

Biological Activities & Therapeutic Potential[4][5][6][7][8]

Agrochemical Application: Insect Antifeedant & Growth Regulation

Research indicates that this compound and its dehydration products (chromenes) exhibit significant activity against storage pests.

-

Target Organisms: Sitophilus granarius (Grain weevil), Tribolium confusum (Confused flour beetle).

-

Mechanism of Action: The compound acts as an antifeedant, deterring consumption. Furthermore, its metabolic conversion (dehydration in vivo) to precocene-like structures can induce "precocious metamorphosis" by destroying the corpora allata glands, thereby inhibiting juvenile hormone (JH) production.[4]

-

Data Insight: In comparative assays, the alcohol form (this compound) showed deterrent activity indices comparable to established botanical insecticides, suggesting its utility as a lead for eco-friendly pest control agents.

Medicinal Chemistry: Anti-Inflammatory & Metabolic Modulation

While the alcohol itself is a mild modulator, it serves as the requisite scaffold for high-potency derivatives.

-

Metabolic Disorders: Patent literature (US20090143279A1) identifies 7-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol within libraries of compounds screened for treating metabolic syndrome. The structural logic suggests interaction with PPAR (Peroxisome Proliferator-Activated Receptors) or beta-adrenergic receptors, common targets for lipophilic benzopyrans.

-

Anti-Inflammatory (COX/LOX Inhibition): The 7-methoxy group mimics the pharmacological properties of natural flavonoids (e.g., formononetin). Derivatives substituted at the C4 position (e.g., 4-amino or 4-aryl) have shown potent inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.

Structure-Activity Relationship (SAR) Map

Figure 2: Pharmacophore mapping of this compound highlighting key interaction sites.

Experimental Protocols

Protocol A: Synthesis of this compound (Reduction)

This protocol validates the conversion of the ketone to the alcohol target.

Reagents: 7-Methoxychroman-4-one (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq), Methanol (MeOH).

-

Dissolution: Dissolve 1.78 g (10 mmol) of 7-methoxychroman-4-one in 20 mL of anhydrous Methanol. Cool to 0°C in an ice bath.

-

Reduction: Slowly add NaBH₄ (0.57 g, 15 mmol) portion-wise over 15 minutes. Scientific Note: Slow addition prevents runaway exotherms and minimizes side reactions.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).

-

Quenching: Quench reaction with 10 mL of 1N HCl (Caution: Hydrogen gas evolution).

-

Extraction: Evaporate Methanol. Extract aqueous residue with Dichloromethane (3 x 20 mL).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water to yield white needles.

-

Expected Yield: >85%[5]

-

Validation: ¹H NMR should show a multiplet at δ 4.7–4.8 ppm (H-4 proton) and disappearance of the ketone carbonyl signal in ¹³C NMR (~190 ppm).

-

Protocol B: Insect Antifeedant Disk Assay

Used to quantify the biological activity against storage pests.

-

Preparation: Prepare 1% starch wafers (disks) as the food matrix.

-

Treatment: Dissolve this compound in Acetone at concentrations of 0.1%, 0.5%, and 1.0% (w/v). Apply 10 µL of solution to "Treatment" disks and 10 µL of pure solvent to "Control" disks. Allow solvent to evaporate completely.

-

Exposure: Place 10 adult Sitophilus granarius (starved for 24h) in a Petri dish containing both treated and control disks.

-

Quantification: After 48 hours, weigh the disks.

-

Calculation: Calculate the Deterrency Index (DI) using the formula:

Where-

Interpretation: A DI > 18 indicates significant antifeedant activity.[4]

-

References

-

Wawrzeńczyk, C. et al. "Chromenes, chromanones and alkyl substituted phenols as antifeedants to storage pests and aphids." Journal of Plant Protection Research, vol. 40, no. 1, 2000.[6]

-

Xiao, Z. P. et al. "7-Methoxy-3-(4-methoxyphenyl)chroman-4-one." Acta Crystallographica Section E, vol. 68, 2012.

-

Press, J. B. et al. "Methods and compositions for treating metabolic disorders." U.S. Patent Application US20090143279A1, 2009.

- Hadjipavlou-Litina, D. et al. "Synthesis and biological evaluation of chroman-4-one derivatives as inhibitors of cyclooxygenase." Journal of Medicinal Chemistry, 2010. (Cited for class-level SAR context).

- Anioł, M. "Synthesis of functionalized chromanes." Journal of Molecular Structure, 1996.

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20090143279A1 - Methods and compositions for treating metabolic disorders - Google Patents [patents.google.com]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. 7-methoxy-4-methyl coumarin, 2555-28-4 [thegoodscentscompany.com]

- 6. Bot Verification [rasayanjournal.co.in]

7-Methoxychroman-4-ol: A Technical Guide for Drug Discovery Professionals

Abstract

The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic compounds. Its inherent structural features make it an attractive starting point for the design of novel therapeutic agents. Within this class of compounds, 7-methoxychroman-4-ol represents a key intermediate and a pharmacophore of significant interest. This technical guide provides a comprehensive overview of the synthesis, stereochemical considerations, and known biological activities of chroman-4-ols, with a particular focus on the influence of the 7-methoxy substituent. Detailed experimental protocols and workflows are presented to enable researchers to effectively utilize this versatile scaffold in their drug discovery programs.

Introduction: The Significance of the Chroman-4-ol Scaffold

Chroman-4-ones and their corresponding reduced forms, chroman-4-ols, are fundamental building blocks in medicinal chemistry.[1][2][3] The fusion of a benzene ring to a dihydropyranone or dihydropyranol ring system imparts a unique three-dimensional architecture that is conducive to interactions with a variety of biological targets.[4][5] The chroman-4-one framework is a significant structural entity found in numerous natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[5][6] The reduction of the C4-carbonyl group to a hydroxyl moiety introduces a chiral center, adding stereochemical diversity that can be crucial for target-specific binding and biological activity. The substitution pattern on the aromatic ring, such as the presence of a methoxy group at the 7-position, can significantly modulate the electronic and steric properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.[7][8]

Synthetic Strategies for Chroman-4-ols

The primary and most direct route to chroman-4-ols is through the reduction of the corresponding chroman-4-one precursors. Therefore, a robust synthetic strategy for the precursor ketone is paramount.

Synthesis of the 7-Methoxychroman-4-one Precursor

Several synthetic routes to substituted chroman-4-ones have been reported, often involving the cyclization of a phenolic starting material. A common and effective method for the synthesis of 7-hydroxychroman-4-one involves the acylation of resorcinol with 3-chloropropionic acid, followed by an intramolecular cyclization.[9] The resulting 7-hydroxychroman-4-one can then be readily methylated to afford 7-methoxychroman-4-one.

Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one from Resorcinol [9]

-

Acylation: To a solution of resorcinol (1 equivalent) in a suitable solvent, add 3-chloropropionic acid (1.1 equivalents) and a strong acid catalyst such as trifluoromethanesulfonic acid.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2',4'-dihydroxy-3-chloropropiophenone.

-

Cyclization: Dissolve the crude propiophenone in a 2 M aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., HCl).

-

Collect the precipitated product by filtration, wash with water, and dry to afford 7-hydroxychroman-4-one.

Experimental Protocol: Methylation of 7-Hydroxychroman-4-one

-

To a solution of 7-hydroxychroman-4-one (1 equivalent) in an appropriate solvent such as acetone or DMF, add a base (e.g., potassium carbonate, 1.5 equivalents).

-

Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.2 equivalents), to the suspension.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain 7-methoxychroman-4-one.

Reduction of 7-Methoxychroman-4-one to this compound

The conversion of the C4-carbonyl to a hydroxyl group is a critical step that introduces a stereocenter. The choice of reducing agent and reaction conditions will determine the stereochemical outcome of the reaction.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway to this compound.

Non-Stereoselective Reduction:

For the preparation of a racemic mixture of cis- and trans-7-methoxychroman-4-ol, common reducing agents such as sodium borohydride (NaBH₄) can be employed.[10][11]

Experimental Protocol: Racemic Reduction of 7-Methoxychroman-4-one [11]

-

Dissolve 7-methoxychroman-4-one (1 equivalent) in a suitable alcoholic solvent, such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) in small portions.

-

Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound as a mixture of diastereomers.

-

The diastereomers can be separated by column chromatography if desired.

Stereoselective Reduction:

Achieving stereocontrol in the reduction of the C4-carbonyl is crucial for elucidating structure-activity relationships and for the development of enantiomerically pure drug candidates. Asymmetric reduction strategies often employ chiral reducing agents or catalysts. While specific protocols for 7-methoxychroman-4-one are not extensively detailed in the literature, principles from related systems can be applied. The use of bulky reducing agents, such as those derived from lithium aluminum hydride (LiAlH₄) modified with chiral auxiliaries, or catalytic asymmetric transfer hydrogenation methods are viable approaches.[12] The stereochemical outcome is often dictated by the steric hindrance around the carbonyl group and the coordination of the reducing agent.

Biological Activities and Therapeutic Potential

The chroman-4-one scaffold is a well-established "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities.[5][10][11] The introduction of a hydroxyl group at the C4 position and a methoxy group at the C7 position can fine-tune these activities.

Antimicrobial Activity

Chroman-4-one and homoisoflavonoid derivatives have demonstrated significant antimicrobial potential against a range of pathogenic bacteria and fungi.[6][7][8] Studies have shown that the substitution pattern on the chroman ring is critical for activity. For instance, the presence of methoxy substituents can enhance bioactivity.[6] While direct data on this compound is limited, it is plausible that this compound would exhibit antimicrobial properties, and it represents a valuable template for the synthesis of novel antimicrobial agents.

Anticancer Activity

Numerous chroman-4-one derivatives have been reported to possess cytotoxic and anticancer activities.[5][6] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle regulation and proliferation. For example, certain substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cancer and neurodegenerative diseases.[10][11] The development of this compound derivatives could lead to the discovery of novel and selective anticancer agents.

Antioxidant and Anti-inflammatory Activity

The phenolic nature of many chroman derivatives imparts them with antioxidant properties.[5][6] They can act as radical scavengers and protect cells from oxidative stress, a key factor in the pathogenesis of many chronic diseases. Additionally, anti-inflammatory effects have been observed for this class of compounds.[6] The 7-methoxy group can influence the antioxidant potential of the molecule by modulating the electron-donating ability of the aromatic ring.

Potential Biological Activities of this compound

Caption: Potential therapeutic applications of this compound.

Key Papers and Further Reading

The following publications provide a solid foundation for researchers interested in the chemistry and biology of chroman-4-ols and related compounds:

-

On the synthesis of chroman-4-ones: A recent review by Hegab, M.I. provides a comprehensive overview of the synthetic methodologies for chroman-4-one derivatives.[6] The work by da Silva, A. C. et al. on the synthesis of 7-hydroxychroman-4-one from resorcinol is also a key reference.[9]

-

On the biological activities of chroman-4-ones: The paper by de Assis, P. A. C. et al. details the antimicrobial evaluation of a series of chroman-4-one and homoisoflavonoid derivatives, highlighting the importance of substitution patterns.[6][7][8] The work by S-Fridén-Saxin, M. et al. on substituted chroman-4-ones as SIRT2 inhibitors is highly relevant for cancer and neurodegeneration research.[10][11]

-

On the reduction of chroman-4-ones: The study by S-Fridén-Saxin, M. et al. also provides a clear example of the reduction of a substituted chroman-4-one to the corresponding chroman-4-ol.[10][11] For stereoselective methods, broader reviews on the asymmetric reduction of ketones are recommended.

Conclusion and Future Directions

This compound is a versatile and promising scaffold for the development of new therapeutic agents. Its synthesis is readily achievable from inexpensive starting materials, and the introduction of a chiral center at the C4 position offers opportunities for stereoselective optimization of biological activity. While the specific biological profile of this compound is not yet extensively characterized, the known activities of related chroman-4-ones and their derivatives strongly suggest its potential in the fields of antimicrobial, anticancer, and anti-inflammatory drug discovery. Future research should focus on the development of efficient and stereoselective syntheses of this compound and its derivatives, followed by comprehensive biological evaluation to unlock the full therapeutic potential of this intriguing molecule.

References

- da Silva, A. C., et al. (2015). Mini-review: Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 97, 571-591.

-

de Assis, P. A. C., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 28(21), 7304. [Link]

-

de Assis, P. A. C., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed, 37960001. [Link]

-

Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104-7113. [Link]

-

Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PubMed Central, PMC3437402. [Link]

- Hegab, M. I. (2023). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. Russian Journal of Organic Chemistry, 59(3), 483-497.

-

Kamboj, S., & Singh, R. (2021). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. ScienceScholar, 4(2), 11899. [Link]

-

Pinto, M., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 9(4), 4475-4506. [Link]

-

RSC Publishing. (2022). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2021). Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. [Link]

-

ResearchGate. (2015). Synthesis of 7-hydroxychroman-4-one from resorcinol. [Link]

-

ResearchGate. (n.d.). Examples of bioactive chroman-4-ones. [Link]

-

Xiao, Z-P., et al. (2012). 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. PubMed Central, PMC3254256. [Link]

-

Xiao, Z-P., et al. (2011). 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate. PubMed Central, PMC3238877. [Link]

Sources

- 1. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [gupea.ub.gu.se]

- 5. sciencescholar.us [sciencescholar.us]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Profiling & Synthesis of 7-Methoxychroman-4-ol

Part 1: Executive Summary & Structural Logic

7-Methoxychroman-4-ol (C₁₀H₁₂O₃, MW: 180.20 g/mol ) acts as a critical chiral scaffold in the synthesis of homoisoflavonoids and complex benzopyran derivatives. Unlike its oxidized precursor (7-methoxychroman-4-one), the 4-ol variant introduces a stereocenter at the C4 position, necessitating rigorous spectroscopic validation to distinguish it from unreacted starting material and potential elimination byproducts (chromenes).

This guide provides a self-validating workflow for synthesizing and characterizing this compound, emphasizing the causal link between the molecular structure and its spectral signature.

Part 2: Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data, one must first validate the source material. The standard route involves the hydride reduction of 7-methoxychroman-4-one.

Protocol: Sodium Borohydride Reduction

Objective: Convert the C4 carbonyl to a hydroxyl group without ring opening.

-

Preparation: Dissolve 7-methoxychroman-4-one (1.0 eq) in anhydrous Methanol (0.5 M concentration).

-

Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes. Reasoning: Controlling the exotherm prevents elimination to the chromene.

-

Reaction: Stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Checkpoint: Disappearance of the ketone spot (

) and appearance of the more polar alcohol (

-

-

Workup: Quench with saturated NH₄Cl solution. Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Hexane/EtOAc or flash chromatography.[1][2]

Part 3: Spectroscopic Data Profiling

A. Infrared Spectroscopy (FT-IR)

Validation Logic: The primary indicator of successful synthesis is the complete disappearance of the carbonyl stretch and the emergence of the hydroxyl band.

| Functional Group | Wavenumber ( | Diagnostic Feature |

| O-H Stretch | 3350 - 3450 | Broad, strong band (H-bonded). Confirms C4-OH. |

| C-H Stretch (sp³) | 2850 - 2950 | Aliphatic protons (C2, C3, OMe). |

| C=C Aromatic | 1580, 1610 | Characteristic benzene ring skeletal vibrations.[1] |

| C-O Stretch | 1150 - 1250 | Strong bands for Ar-O-C (7-OMe) and C4-OH. |

| Absence of C=O | ~1680 | CRITICAL: Presence of a peak here indicates unreacted ketone.[1] |

B. Mass Spectrometry (EI-MS)

Fragmentation Logic: The molecule follows a characteristic retro-Diels-Alder (RDA) pathway typical of chromans, alongside dehydration.

-

Molecular Ion (

): m/z 180 (Base peak or significant intensity). -

Dehydration (

): m/z 162. Loss of -

RDA Fragmentation: Cleavage of the pyran ring often yields ions at m/z 136 or 137 (loss of

fragment).

C. Nuclear Magnetic Resonance (NMR)

1.

H NMR (400 MHz, CDCl₃)

Assignment Logic: The C4 proton is the diagnostic handle. Its coupling pattern with C3 protons reveals the ring conformation (half-chair).

| Position | Shift ( | Multiplicity | Assignment Logic | |

| H-5 | 7.25 - 7.30 | Doublet (d) | 8.5 | Deshielded by C4-OH proximity; ortho to H6. |

| H-6 | 6.50 - 6.55 | Doublet of Doublets (dd) | 8.5, 2.5 | Shielded by 7-OMe; ortho to H5, meta to H8. |

| H-8 | 6.35 - 6.40 | Doublet (d) | 2.5 | Most shielded aromatic; meta coupling only. |

| H-4 | 4.70 - 4.78 | Triplet / dd | ~4.0 | Diagnostic Carbinol Proton. |

| H-2 | 4.15 - 4.25 | Multiplet | - | Diastereotopic protons adjacent to ether oxygen. |

| OMe | 3.78 | Singlet (s) | - | Characteristic methoxy group. |

| H-3 | 1.95 - 2.15 | Multiplet | - | Methylene bridge; complex coupling with H2/H4. |

| OH | ~2.0 - 2.5 | Broad s | - | Exchangeable (disappears with |

2.

C NMR (100 MHz, CDCl₃)

| Carbon Type | Shift ( | Assignment |

| Aromatic C-O | 160.5 | C-7 (Ipso to OMe) |

| Aromatic C-O | 155.2 | C-8a (Ring junction) |

| Aromatic C | 128.5 | C-5 |

| Aromatic C | 118.0 | C-4a (Ring junction) |

| Aromatic C | 107.5 | C-6 |

| Aromatic C | 101.5 | C-8 |

| Aliphatic C-O | 63.5 | C-4 (Carbinol) |

| Aliphatic C-O | 62.0 | C-2 |

| Methoxy | 55.4 | 7-OMe |

| Aliphatic | 30.5 | C-3 |

Part 4: Visualization of Logic Flow

Diagram 1: Synthesis & Fragmentation Pathway

This diagram illustrates the reduction mechanism and the subsequent mass spectrometry fragmentation logic used for identification.

Caption: Transformation of the ketone to alcohol with subsequent MS fragmentation logic (Dehydration).

Diagram 2: NMR Coupling Network (COSY)

This diagram visualizes the spin-spin coupling network. A successful synthesis must show connectivity between H2, H3, and H4. If H4 is absent (elimination product), this network collapses.

Caption: COSY connectivity. The H4-H3-H2 chain confirms the intact chroman ring system.

Part 5: References

-

National Institute of Standards and Technology (NIST). 7-Methoxy-4-methylcoumarin Mass Spectrum (Analogous Fragmentation). NIST Mass Spectrometry Data Center.[1][2][3]

-

Zeynizadeh, B., & Behyar, T. (2005). NaBH4/Charcoal: A New Synthetic Method for Mild and Convenient Reduction. ResearchGate.[1][2]

-

SpectraBase. 2,2-Dimethyl-4-hydroxy-7-methoxy-chroman Infrared Spectrum (Structural Analog). Wiley Science Solutions.[1][2] [4]

-

MDPI. Mass Spectrometry Fragmentation Patterns for Structure Identification. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12]

Sources

- 1. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0234440) [np-mrd.org]

- 2. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0235194) [np-mrd.org]

- 3. 7-Methoxy-4-methylcoumarin [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. sciencescholar.us [sciencescholar.us]

- 7. benthamopen.com [benthamopen.com]

- 8. rsc.org [rsc.org]

- 9. 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 7-Methoxy-4-methylcoumarin(2555-28-4) 1H NMR spectrum [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

understanding the chroman-4-ol scaffold

Executive Summary

The chroman-4-ol (3,4-dihydro-2H-1-benzopyran-4-ol) scaffold represents a privileged substructure in medicinal chemistry, bridging the gap between simple aromatics and complex bicyclic natural products like flavonoids and catechins. Unlike its oxidized precursor (chroman-4-one) or its unsaturated analog (chromene), the chroman-4-ol offers a unique sp³-rich architecture with a defined chiral center at the C4 position.

For the drug developer, this scaffold provides three critical advantages:

-

Stereochemical Vectorization: The C4-hydroxyl group serves as a rigid handle for hydrogen bonding, allowing precise orientation of the molecule within a receptor pocket.

-

Metabolic Stability: The saturated pyran ring is generally more resistant to oxidative metabolism than the chromene system.

-

Synthetic Versatility: It is accessible via robust, scalable routes that allow for late-stage diversification at the C2, C3, C6, and C8 positions.

This guide dissects the chroman-4-ol core, detailing the causality behind its synthetic protocols and its application in targeting SIRT2, ion channels, and neurodegenerative pathways.

Structural & Stereochemical Analysis

The core structure consists of a benzene ring fused to a dihydropyran ring. The numbering system initiates at the heteroatom (O1) and proceeds counter-clockwise to the fusion points.

-

The C4 Chiral Center: The hydroxyl group at C4 creates a stereocenter. In biological systems, the (R) and (S) enantiomers often exhibit vastly different potencies. For instance, in potassium channel openers (e.g., Cromakalim analogs), the (3S,4R) configuration is often critical for activity.

-

Conformational Bias: The dihydropyran ring typically adopts a half-chair conformation . Substituents at C2 and C4 will prefer pseudo-equatorial positions to minimize 1,3-diaxial interactions, although the C4-OH can stabilize pseudo-axial conformations via intramolecular hydrogen bonding with the ring oxygen or adjacent substituents.

Synthetic Methodologies: From Precursor to Product

As an Application Scientist, I prioritize routes that are not just chemically feasible but operationally robust for library generation. The synthesis generally proceeds via the chroman-4-one intermediate.[1]

Mechanism & Workflow Visualization

Figure 1: The canonical two-step synthesis of chroman-4-ol. Step 1 constructs the ring; Step 2 installs the chiral center.

Route A: The High-Throughput "Kabbe" Condensation (Racemic)

For rapid SAR exploration, we utilize a microwave-assisted one-pot synthesis.

-

Mechanism: Base-catalyzed aldol condensation of 2'-hydroxyacetophenone with an aldehyde gives a chalcone, which undergoes immediate intramolecular oxa-Michael addition to close the ring.

-

Why Microwave? Thermal heating often leads to polymerization of the chalcone intermediate. Microwave irradiation (160°C) accelerates the ring closure, kinetically favoring the thermodynamically stable chroman-4-one over side products.

Route B: Asymmetric Transfer Hydrogenation (Enantioselective)

To access chiral chroman-4-ols (e.g., >95% ee), we employ Asymmetric Transfer Hydrogenation (ATH).

-

Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN].

-

Hydrogen Source: Formic acid/Triethylamine azeotrope.

-

Logic: The ruthenium catalyst coordinates the ketone and delivers the hydride to the Re or Si face via a defined transition state, governed by the chiral diamine ligand. This is superior to enzymatic resolution for scale-up as it avoids 50% yield loss.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the intermediate does not precipitate or show a distinct UV shift, the reaction has failed.

Protocol 1: Synthesis of 2-Substituted Chroman-4-one

-

Reagents: 2'-Hydroxyacetophenone (1.0 equiv), Aldehyde (1.1 equiv), Pyrrolidine (0.5 equiv), Methanol.

-

Procedure:

-

Dissolve ketone and aldehyde in MeOH in a microwave vial.

-

Add pyrrolidine (catalyst). Note: Secondary amines are preferred over hydroxides to minimize aldol polymerization.

-

Irradiate at 150°C for 20 mins.

-

Validation: TLC (Hexane/EtOAc 4:1). The product is less polar than the starting phenol. A ferric chloride test on the crude will be negative (loss of phenolic OH), confirming ring closure.

-

Workup: Concentrate and flash chromatography.

-

Protocol 2: Stereoselective Reduction to Chroman-4-ol

-

Reagents: Chroman-4-one (1.0 equiv), NaBH4 (0.6 equiv), MeOH/THF (1:1).

-

Procedure:

-

Cool the ketone solution to 0°C. Critical: Low temperature prevents over-reduction or elimination to the chromene.

-

Add NaBH4 portion-wise.[1] Evolution of H2 gas should be steady, not violent.

-

Stir for 2 hours.

-

Validation: 1H NMR will show the emergence of the C4-H signal (typically a triplet or doublet of doublets around 4.5-4.8 ppm).

-

Quench: Add sat. NH4Cl. Extract with DCM.[1]

-

Medicinal Chemistry & SAR Logic

The chroman-4-ol scaffold is not a "magic bullet" but a template. Its utility depends on how you decorate it.

SAR Decision Matrix

| Position | Functionality | Medicinal Utility |

| C4-OH | H-Bond Donor/Acceptor | Binding Anchor. Critical for interaction with catalytic residues (e.g., Ser/His in hydrolases). Deletion or oxidation usually kills activity. |

| C2-Alkyl | Lipophilic Tail | Selectivity Filter. A pentyl or phenyl group here fits into hydrophobic pockets of SIRT2 or AChE. |

| C6/C8 | Halogens/EWG | Electronic Tuning. Electron-withdrawing groups (Br, Cl) increase the acidity of the C4-OH and improve metabolic stability of the aromatic ring. |

Case Study: SIRT2 Inhibition

Research has identified 6,8-dibromo-2-pentylchroman-4-ol as a potent inhibitor of Sirtuin 2 (SIRT2), an enzyme linked to neurodegeneration.[2][3]

-

Mechanism: The chroman-4-ol mimics the nicotinamide ribose moiety of NAD+, the cofactor for SIRT2.

-

Causality: The 6,8-dibromo substitution locks the conformation and fills a halogen-binding pocket, while the C4-OH mimics the ribose hydroxyls.

Biological Targets & Pathways[3][4]

Figure 2: Primary biological targets mapped to specific structural modifications of the scaffold.

References

-

BenchChem. Application Notes and Protocols: 4-Chromanol as a Versatile Intermediate in Organic Synthesis.

-

Journal of Medicinal Chemistry. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012).[2][3]

-

National Institutes of Health (PMC). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021).

-

ResearchGate. Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. (2021).

-

Organic & Biomolecular Chemistry. Current developments in the synthesis of 4-chromanone-derived compounds. (2021).

Sources

Unlocking the Therapeutic Potential of 7-Methoxychroman-4-ol: A Technical Guide for Drug Discovery

Foreword: The Untapped Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the chromanol scaffold stands as a "privileged structure," a recurring molecular framework with a proven affinity for biological targets of therapeutic relevance. From the potent antioxidant properties of vitamin E (tocopherols and tocotrienols) to the diverse pharmacological activities of flavonoids, the chroman core is a testament to nature's ingenuity in crafting bioactive molecules.[1][2][3] This guide focuses on a specific, yet underexplored, derivative: 7-Methoxychroman-4-ol . While direct research on this compound is sparse, its structural features, nestled within the well-established bioactivity of the chromanol class, present a compelling case for its investigation as a lead compound in several therapeutic areas. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining key areas of potential research, robust synthetic and analytical methodologies, and the mechanistic rationale behind these proposed explorations.

I. The Strategic Rationale: Why this compound?

The therapeutic potential of this compound can be inferred from its core structure and key functional groups. The chromanol ring is a well-known scavenger of free radicals, capable of donating a hydrogen atom to neutralize reactive oxygen species (ROS).[4] The methoxy group at the 7-position can modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its bioavailability and fine-tuning its interaction with biological targets. The hydroxyl group at the 4-position introduces a chiral center and a potential site for further derivatization to explore structure-activity relationships (SAR).

This unique combination of features suggests that this compound could be a promising candidate for therapeutic intervention in pathologies where oxidative stress and inflammation are key drivers.

II. Proposed Therapeutic Research Areas

Based on the extensive literature on chromanol and flavonoid bioactivities, the following areas represent high-priority avenues for the investigation of this compound.

A. Neuroprotection: Combating Oxidative Stress in the Brain

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by chronic inflammation and oxidative damage to neuronal cells. The ability of chromanols to scavenge free radicals makes them attractive candidates for neuroprotective agents.[1]

Proposed Research Workflow:

Caption: Proposed workflow for investigating the neuroprotective effects of this compound.

B. Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease.[5] Flavonoids and chromanols have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[6][7][8]

Key Molecular Targets and Pathways:

-

NF-κB Signaling: Inhibition of IκB kinase (IKK), leading to the prevention of NF-κB translocation to the nucleus and subsequent downregulation of pro-inflammatory gene expression.

-

5-Lipoxygenase (5-LOX): Direct inhibition of this enzyme, which is involved in the synthesis of pro-inflammatory leukotrienes.[6][7]

-

Nuclear Receptors: Modulation of nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which play a role in regulating inflammation.[6][7]

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

C. Anticancer Potential: Inducing Apoptosis and Inhibiting Proliferation

Certain chromanols and their derivatives have demonstrated cytotoxic activities against various cancer cell lines.[2] Their mechanisms of action often involve the induction of apoptosis and the inhibition of cell proliferation. The antioxidant properties of the chromanol ring may also play a protective role against carcinogenesis.

Potential Anticancer Mechanisms:

-

Induction of Apoptosis: Activation of caspase cascades and modulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: Halting the cell cycle at specific checkpoints, preventing uncontrolled proliferation.

-

Androgen Receptor Antagonism: Some chromanols have shown antiandrogenic activity, which is relevant for prostate cancer.[9]

III. Synthesis and Characterization: A Practical Guide

A robust and reproducible synthesis is the cornerstone of any drug discovery program. The following multi-step synthesis of this compound is proposed based on established methodologies for related compounds.

A. Proposed Synthetic Route

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents [frontiersin.org]

- 7. Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review [frontiersin.org]

- 9. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 7-Methoxychroman-4-ol via Sodium Borohydride Reduction of 7-Methoxychroman-4-one

Abstract

This application note provides a comprehensive, field-proven protocol for the chemical reduction of 7-methoxychroman-4-one to its corresponding secondary alcohol, 7-methoxychroman-4-ol. Chromanols are valuable intermediates in medicinal chemistry and drug development, serving as core scaffolds in a variety of biologically active molecules. This guide details a robust and efficient synthesis using sodium borohydride (NaBH₄), a mild and selective reducing agent. We will delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step experimental procedure, outline methods for reaction monitoring and product characterization, and address critical safety considerations. This document is intended for researchers, scientists, and professionals in organic synthesis and drug development.

Scientific Principles and Mechanistic Insights

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is paramount and is dictated by the desired selectivity and the presence of other functional groups in the molecule.

1.1. The Role of Sodium Borohydride (NaBH₄)

Sodium borohydride is an excellent choice for this synthesis due to its chemoselectivity. It is a mild reducing agent, capable of reducing aldehydes and ketones without affecting less reactive carbonyl groups such as esters, amides, or carboxylic acids under standard conditions.[1][2] This selectivity is advantageous as it obviates the need for protecting groups on such functionalities if they were present elsewhere in the molecule.

The reactive species in NaBH₄ is the borohydride anion (BH₄⁻), which serves as a source of hydride (H⁻).[3] The reaction is typically performed in a protic solvent, such as methanol or ethanol, which not only dissolves the reactants but also participates in the reaction mechanism by protonating the intermediate alkoxide.[4]

1.2. Reaction Mechanism

The reduction of 7-methoxychroman-4-one with sodium borohydride proceeds via a two-step nucleophilic addition mechanism.[1][5]

-

Step 1: Nucleophilic Attack by Hydride: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the borohydride anion (BH₄⁻) on the electrophilic carbonyl carbon of 7-methoxychroman-4-one. The π-bond of the carbonyl group breaks, and its electrons are pushed onto the oxygen atom, forming a tetracoordinate boron-alkoxy intermediate.[1][5]

-

Step 2: Protonation: The resulting alkoxide intermediate is then protonated by the solvent (e.g., methanol) in a subsequent workup step (often involving the addition of water or a mild acid), yielding the final product, this compound.[1][4]

Each molecule of NaBH₄ can, in theory, reduce four molecules of the ketone, although in practice, a slight excess of the reducing agent is used to ensure the reaction goes to completion.

Experimental Protocol

This protocol is designed for the efficient and safe synthesis and purification of this compound.

2.1. Materials and Equipment

| Reagents & Solvents | Equipment |

| 7-Methoxychroman-4-one | Round-bottom flask (50 mL or 100 mL) |

| Sodium borohydride (NaBH₄) | Magnetic stirrer and stir bar |

| Methanol (MeOH), anhydrous | Ice bath |

| Dichloromethane (DCM) | Separatory funnel |

| Saturated aqueous ammonium chloride (NH₄Cl) | Rotary evaporator |

| Anhydrous sodium sulfate (Na₂SO₄) | Thin Layer Chromatography (TLC) plates (silica gel) |

| Deionized water | TLC developing chamber and UV lamp |

| Deuterated chloroform (CDCl₃) for NMR | Glassware for column chromatography |

2.2. Critical Safety Precautions

-

Sodium Borohydride (NaBH₄): This reagent is water-reactive and will release flammable hydrogen gas upon contact with water or acids.[6][7] It is also toxic if ingested or absorbed through the skin.[6] Handle NaBH₄ in a well-ventilated fume hood, away from sources of ignition.[7]

-

Personal Protective Equipment (PPE): Always wear a fire-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any chemicals.[6][8]

-

Quenching: The reaction must be quenched carefully by the slow addition of the reaction mixture to the quenching solution to control the evolution of hydrogen gas.

2.3. Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7-methoxychroman-4-one (e.g., 1.0 g, 5.61 mmol) in anhydrous methanol (25 mL).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

-

Addition of NaBH₄: While maintaining the temperature at 0 °C, add sodium borohydride (e.g., 0.25 g, 6.61 mmol, 1.2 equivalents) to the solution in small portions over 15 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.

-

Reaction Progress: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture stir at room temperature.

-

Monitoring the Reaction with TLC: The progress of the reaction should be monitored every 30-60 minutes using Thin Layer Chromatography (TLC).[9][10]

-

Solvent System: A good starting point for the mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[11]

-

Procedure: On a TLC plate, spot the starting material (7-methoxychroman-4-one) in one lane, the reaction mixture in a second lane, and a co-spot (both starting material and reaction mixture) in a third lane.[9][12]

-